
Boc-NH-SS-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-NH-SS-OH is a compound with a Boc (tert-butyloxycarbonyl) protecting group . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines . It is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group can be removed with strong acid (trifluoroacetic acid) or heat .Molecular Structure Analysis
The Boc group is a carbamate protecting group that is commonly used for the protection of amines . It is stable towards most nucleophiles and bases . The structure of Boc-NH-SS-OH is not explicitly mentioned in the search results, but it likely contains a Boc-protected amine group and a succinimidyl succinate (SS) group .Chemical Reactions Analysis
The Boc group can be removed under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated . The amine attacks a carbonyl site on di-tert-butyl dicarbonate (Boc2O) resulting in tert-butyl carbonate leaving as a leaving group .Mecanismo De Acción
Target of Action
Boc-NH-SS-OH, also known as tert-Butyl (2-((2-hydroxyethyl)disulfanyl)ethyl)carbamate or 2-Boc-aminoethyl2’-hydroxyethyldisulfide, is a Boc-protected self-immolative linker . It is primarily used for traceless bioconjugation , which means it is used to link two entities without leaving any residual atoms upon release of the cargo. The primary targets of this compound are therefore the molecules it is designed to link.
Mode of Action
The compound works by forming a stable bond with a target molecule, effectively linking it with another entity. The Boc group in the compound serves as a protecting group for the amino function . This protection is crucial during synthesis as it prevents unwanted side reactions. The Boc group can be removed under mildly acidic conditions, such as with trifluoroacetic acid (TFA) or dilute hydrochloric acid , to reveal the free amine for further reaction .
Biochemical Pathways
The exact biochemical pathways affected by Boc-NH-SS-OH would depend on the molecules it is used to link. Instead, it serves as a tool in bioconjugation processes, enabling the creation of complex molecules for various biological applications .
Pharmacokinetics
The pharmacokinetics of Boc-NH-SS-OH, like its biochemical pathways, would largely depend on the context of its use. As a part of a larger molecule, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be influenced by the overall properties of that molecule . It’s worth noting that the use of polyethylene glycol (peg) linkers, such as boc-nh-ss-oh, can enhance the solubility and stability of the linked molecules, potentially improving their bioavailability .
Result of Action
The primary result of Boc-NH-SS-OH’s action is the successful linkage of two entities with the potential for traceless release of the cargo. This has numerous applications in the field of drug delivery, where the compound can be used to create prodrugs or drug conjugates .
Action Environment
The action of Boc-NH-SS-OH can be influenced by various environmental factors. For instance, the pH of the environment can affect the removal of the Boc group . Furthermore, the compound’s effectiveness as a linker can be influenced by factors such as temperature and the presence of other reactive groups. It’s also worth noting that the use of Boc-NH-SS-OH is considered more environmentally friendly compared to other methods, as it allows for organic solvent-free synthetic methods .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[2-(2-hydroxyethyldisulfanyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S2/c1-9(2,3)13-8(12)10-4-6-14-15-7-5-11/h11H,4-7H2,1-3H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJWRCFOXBKTFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSSCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

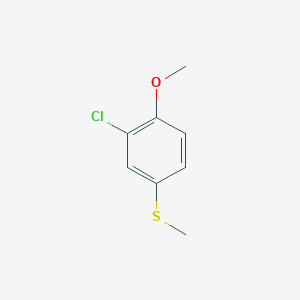

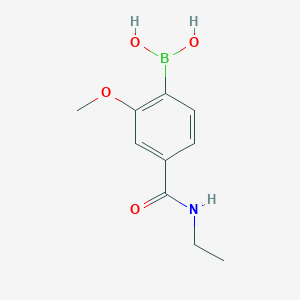
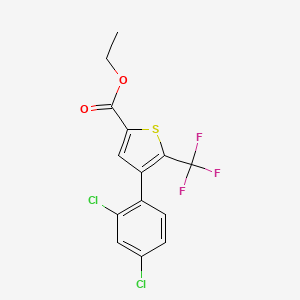


![Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B6327320.png)
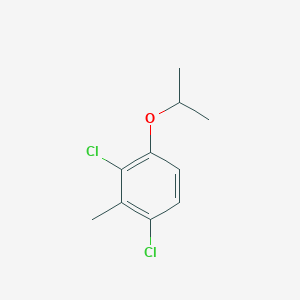

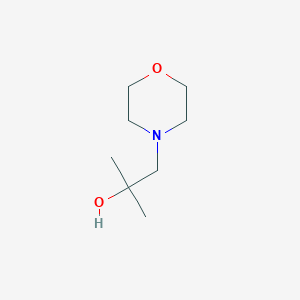
![N-[(1S,2S)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)](/img/structure/B6327360.png)


![6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B6327384.png)